molecular formula C4H3BrN2O2S B13505885 5-Amino-2-bromo-4-thiazolecarboxylic acid

5-Amino-2-bromo-4-thiazolecarboxylic acid

Cat. No.: B13505885
M. Wt: 223.05 g/mol
InChI Key: CTNHCNUVYUCVKO-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-thiazolecarboxylic acid is a heterocyclic compound featuring a thiazole core substituted with amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) groups at positions 5, 2, and 4, respectively. The compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing derivatives with tailored biological or electronic activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-4-7-1(3(8)9)2(6)10-4/h6H2,(H,8,9)

InChI Key

CTNHCNUVYUCVKO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Halomethyl Thiazole Carboxylic Acid Route (Hydrolysis of Halomethyl Precursors)

A classical and industrially relevant method involves the conversion of halomethyl-substituted thiazoles to the corresponding carboxylic acids via hydrolysis under acidic conditions.

  • Starting Material: 2-bromo-5-aminomethylthiazole or 2-bromo-4-halothiazole derivatives.
  • Reaction Conditions: Treatment with strong acids such as sulfuric acid or hydrochloric acid in aqueous media.
  • Mechanism: The halomethyl group is first converted to a hydroxymethyl intermediate, which is subsequently oxidized or hydrolyzed to the carboxylic acid.
  • Yields: Typically, yields exceed 65%, indicating good efficiency.
  • Advantages: Economical, uses readily available reagents, and scalable.
  • Limitations: Requires careful control of acid concentration to avoid reversibility and side reactions.

This method is detailed in US Patent 3,274,207A, which describes the preparation of thiazole carboxylic acids from halomethylthiazoles with control over pH and temperature to maximize yield.

Electrophilic Substitution and Diazo Coupling on Thiazole Nucleus

Another synthetic strategy involves electrophilic substitution reactions on the thiazole ring, followed by functional group transformations to introduce the amino and carboxylic acid groups.

  • Key Step: Electrophilic diazo coupling at the C5 position of the thiazole ring.
  • Reagents: Diazotized aromatic amines, sodium acetate, and ethanol as solvent.
  • Example: Reaction of 2-amino-4-phenylthiazole with diazotized p-aminoacetophenone yields 5-substituted amino-thiazole derivatives.
  • Subsequent Transformations: Acylation using benzoyl chloride or chloroacetyl chloride to introduce amide or chloroacetamide groups, which can be hydrolyzed to carboxylic acids.
  • Yields: Moderate to good (61–78% reported for similar thiazole derivatives).
  • Spectroscopic Confirmation: IR and NMR spectra confirm the presence of amino, carbonyl, and aromatic groups.
  • Significance: This method allows for structural diversification at the 5-position and is useful for preparing analogues with biological activity.

Nucleophilic Substitution of 2-Bromo-Thiazoles with Amines

This approach focuses on the nucleophilic displacement of the bromine atom at the 2-position by amines to introduce the amino group.

  • Starting Material: 2-bromo-5-nitrothiazole or related halogenated thiazoles.
  • Reaction Conditions: Heating with amines or thiols in the presence of bases such as sodium methoxide in methanol.
  • Outcome: Formation of 5-amino-substituted thiazoles via substitution at the 2-position.
  • Advantages: High regioselectivity and good yields.
  • Applications: Used in the synthesis of kinase inhibitors and other biologically active compounds.
  • Example: Substitution reactions yielding 5-amino-1,3,4-thiadiazole derivatives, which are structurally related to thiazoles.

Condensation Reactions for Amino-Thiazole Formation

Condensation of β-ketonitriles with hydrazines or aminoguanidine derivatives can be employed to build the thiazole ring with an amino substituent at position 5.

3. Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Halomethyl Thiazole Hydrolysis Halomethyl thiazoles (e.g., 2-bromo-) Strong acid (H2SO4, HCl), aqueous medium >65 Economical, scalable, good yield Acid control critical, side reactions possible
Electrophilic Diazo Coupling 2-amino-4-phenylthiazole, diazonium salt Sodium acetate, ethanol, acylation reagents 61–78 Structural diversification, moderate to good yield Multi-step, requires diazotization
Nucleophilic Substitution of 2-bromo-thiazoles 2-bromo-5-nitrothiazole, amines/thiols NaOMe/MeOH, heating Moderate High regioselectivity, good yields Requires careful nucleophile selection
Condensation of β-ketonitriles with hydrazines β-ketonitriles, hydrazines Heating, microwave irradiation Variable Versatile, combinatorial library synthesis Less direct for thiazoles, more common for pyrazoles

4. Analytical and Spectroscopic Characterization

  • IR Spectroscopy: Characteristic absorptions include NH2 stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Br bands.
  • NMR Spectroscopy: Amino protons appear as singlets near δ 8.5 ppm; aromatic and thiazole protons in the δ 7–9 ppm range.
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming substitution patterns.
  • X-ray Crystallography: Used to confirm ring tautomerism and substitution positions in related derivatives.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

5-amino-2-bromo-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound Name CAS No. Molecular Formula Key Substituents Key Properties/Applications
This compound - C₄H₃BrN₂O₂S -NH₂ (C5), -Br (C2), -COOH (C4) High polarity, potential drug intermediate
5-Bromothiazole-4-carboxylic acid 103878-58-6 C₄H₂BrNO₂S -Br (C5), -COOH (C4) Lacks amino group; used in agrochemicals
2-Amino-5-bromo-4-methylthiazole 3034-57-9 C₄H₅BrN₂S -NH₂ (C2), -Br (C5), -CH₃ (C4) Methyl group enhances hydrophobicity; antiviral research
2-Amino-5-bromo-4-methylthiazole hydrochloride 133692-16-7 C₄H₆BrClN₂S -NH₂ (C2), -Br (C5), -CH₃ (C4), HCl Improved water solubility; pharmaceutical salt form
5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester 1373223-08-5 C₅H₅BrN₂O₂S -NH₂ (C5), -Br (C2), -COOCH₃ (C4) Esterified carboxylate; prodrug candidate
Ethyl 2-amino-5-bromothiazole-4-carboxylate - C₆H₇BrN₂O₂S -NH₂ (C2), -Br (C5), -COOCH₂CH₃ (C4) Lipophilic ester; intermediate in organic synthesis
2-(5-Amino-3-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 2138548-04-4 C₁₀H₆BrFN₂O₂S -NH₂ (phenyl), -Br, -F, -COOH (C4) Fluorine enhances electronic properties; kinase inhibitor

Physicochemical and Functional Differences

  • Polarity and Solubility : The carboxylic acid group in the target compound increases water solubility compared to methyl/ethyl esters (e.g., CAS 1373223-08-5) or methyl-substituted analogs (CAS 3034-57-9). However, hydrochloride salts (e.g., CAS 133692-16-7) exhibit even higher aqueous solubility due to ionic character .
  • Reactivity : Bromine at position 2 (target compound) facilitates nucleophilic substitution reactions, while fluorine in CAS 2138548-04-4 alters electron density, affecting aromatic electrophilic substitution .
  • Biological Activity: Amino and carboxylic acid groups enable hydrogen bonding, enhancing binding to biological targets. Methyl/ethyl esters (e.g., CAS 1373223-08-5) may serve as prodrugs, improving membrane permeability .

Biological Activity

5-Amino-2-bromo-4-thiazolecarboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. The specific arrangement of functional groups in this compound contributes to its unique reactivity and biological activity. The compound is known for its potential as a building block in the synthesis of various pharmaceutical agents, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of 2-aminothiazole, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of several human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through various biochemical pathways .

Antimicrobial Properties

The compound has demonstrated considerable antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The thiazole ring contributes to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Reactive Nitrogen Species : The compound can generate reactive nitrogen species that modify cellular components, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in both cancerous and microbial cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value indicating effective concentration levels for therapeutic use .
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Mechanism : Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting its potential for therapeutic applications in inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-Amino-5-bromothiazoleAnticancer, antimicrobialInduces apoptosis, disrupts membranes
5-Amino-2-chlorothiazoleAntimicrobial, anti-inflammatoryEnzyme inhibition
5-Amino-2-methylthiazoleAnticancerCell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-2-bromo-4-thiazolecarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a thiazole precursor or coupling reactions using brominated intermediates. For example, bromination at the 2-position of the thiazole ring can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous solvents like DMF. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the compound with >95% purity . Reaction pH and temperature significantly impact side-product formation; acidic conditions (pH 4–5) minimize hydrolysis of the carboxylic acid group .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) typically shows a singlet for the thiazole proton (δ 8.2–8.5 ppm), a broad peak for the amino group (δ 5.5–6.0 ppm), and a carboxylic acid proton (δ 12.5–13.0 ppm). 13^{13}C NMR confirms the carboxylic acid carbonyl at ~170 ppm .
  • IR : Key peaks include N-H stretching (3300–3500 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and C-Br (550–600 cm1^{-1}) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity, with UV detection at 254 nm .

Q. What safety protocols are essential when handling brominated thiazole derivatives in the lab?

  • Methodological Answer : Always use fume hoods for reactions involving volatile brominating agents (e.g., HBr or NBS). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Waste containing brominated compounds must be neutralized with sodium thiosulfate before disposal. Regularly monitor air quality for bromine vapor using gas detectors .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound using Design of Experiments (DOE)?

  • Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design can evaluate the interaction between reaction time (6–12 hrs), brominating agent equivalents (1.0–1.5 eq), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) further refines optimal conditions, maximizing yield while minimizing impurities. Statistical software (e.g., JMP or Minitab) is recommended for data analysis .

Q. How to resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic literature review focusing on assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in IC50_{50} values may arise from variations in cell viability assays (MTT vs. resazurin). Validate findings using orthogonal methods (e.g., fluorescence-based ATP assays) and replicate experiments under standardized conditions. Cross-reference structural analogs (e.g., brominated oxazole derivatives) to identify activity trends .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the bromine atom and thiazole ring. Fukui indices identify nucleophilic attack sites, while transition state simulations (using Gaussian or ORCA) predict activation energies for SNAr (nucleophilic aromatic substitution) pathways. Solvent effects (e.g., DMSO vs. ethanol) are incorporated via the PCM (Polarizable Continuum Model) .

Q. How to analyze degradation products of this compound under oxidative conditions?

  • Methodological Answer : Expose the compound to H2_2O2_2/UV light and analyze via LC-MS/MS. Degradation pathways may include debromination (observed as loss of m/z 79/81) or ring-opening to form thiourea derivatives. High-resolution mass spectrometry (HRMS) confirms molecular formulas of byproducts. Compare fragmentation patterns with reference standards .

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